1-(2-fluorobenzyl)azocane

Description

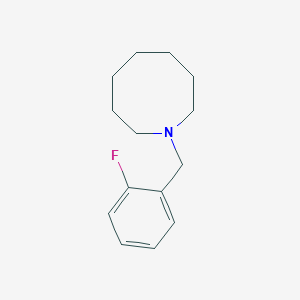

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]azocane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN/c15-14-9-5-4-8-13(14)12-16-10-6-2-1-3-7-11-16/h4-5,8-9H,1-3,6-7,10-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYNTNDQIXAVSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. ipb.pt For 1-(2-fluorobenzyl)azocane, ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, offer a complete picture of the molecule's atomic arrangement.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In this compound, the spectrum would exhibit distinct signals for the protons on the aromatic ring, the benzylic methylene (B1212753) bridge, and the aliphatic azocane (B75157) ring.

The aromatic region would show complex multiplets for the four protons of the 2-fluorobenzyl group. The fluorine atom's electron-withdrawing nature and its coupling to adjacent protons influence their chemical shifts and splitting patterns. The benzylic protons (Ar-CH₂) would likely appear as a singlet, integrating to two protons. The protons on the azocane ring, particularly those adjacent to the nitrogen atom (α-protons), would be shifted downfield compared to the other ring protons due to the nitrogen's inductive effect. The remaining methylene groups of the seven-membered azocane ring would produce a series of overlapping multiplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H | 7.00 - 7.40 | Multiplet |

| Benzylic CH₂ | ~3.60 | Singlet |

| Azocane CH₂ (α to N) | 2.60 - 2.80 | Multiplet |

Note: Data are predicted based on analogous structures and general NMR principles.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. researchgate.net The spectrum of this compound is expected to show 11 distinct signals, corresponding to the 11 unique carbon environments (five in the aromatic ring, one benzylic, and five in the azocane ring, assuming conformational averaging).

The carbon atom attached to the fluorine (C-F) would exhibit a large one-bond carbon-fluorine coupling (¹JCF) and its chemical shift would be significantly affected. The other aromatic carbons would appear in the typical range of 110-140 ppm, with their shifts influenced by the fluorine and benzyl-azocane substituents. The benzylic carbon signal would be found around 55-65 ppm. The carbons of the azocane ring would resonate in the aliphatic region, with the α-carbons appearing more downfield (~50-60 ppm) than the more remote β and γ carbons (~25-35 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-F | ~160 (doublet, ¹JCF ≈ 245 Hz) |

| Aromatic C (quaternary) | ~128 |

| Aromatic CH | 115 - 130 |

| Benzylic CH₂ | ~58 |

| Azocane CH₂ (α to N) | ~55 |

Note: Data are predicted based on analogous structures and general NMR principles. rsc.orgnih.gov

To confirm the assignments from 1D NMR spectra, advanced techniques are employed. ipb.pt Two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton signal with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range (2-3 bond) H-C correlations, confirming the connectivity between the benzyl (B1604629) group and the azocane ring.

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly valuable for fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. azom.comthermofisher.comaiinmr.com A single signal would be expected in the ¹⁹F NMR spectrum of this compound, typically in the range of -110 to -130 ppm (relative to CFCl₃) for a fluorine atom on a benzene (B151609) ring. colorado.edursc.org This experiment provides unequivocal evidence of the fluorine atom's presence and its electronic environment.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. ijpsm.com This precision allows for the determination of the elemental formula of a compound. For this compound, with the chemical formula C₁₄H₂₀FN, HRMS would be used to confirm the exact mass of the molecular ion, distinguishing it from other ions with the same nominal mass but different elemental compositions. The calculated exact mass for the protonated molecule [C₁₄H₂₁FN]⁺ is 222.1658.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation. For this compound, the ESI-MS spectrum would be expected to show a prominent base peak corresponding to the protonated molecular ion. This confirms the molecular weight of the compound. Further fragmentation, if induced, would likely involve the cleavage of the C-N bond between the benzylic carbon and the azocane nitrogen, a common fragmentation pathway for N-benzyl amines. researchgate.net This would result in the formation of a stable 2-fluorobenzyl cation (m/z 109) and the neutral azocane molecule.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

There is no published Fourier-Transform Infrared (FT-IR) spectroscopic data for this compound. Such data would be invaluable for identifying the characteristic vibrational modes of its functional groups.

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis

The crystal structure of this compound has not been determined, as no single-crystal X-ray diffraction studies have been published. This analysis would be essential for definitively establishing its three-dimensional structure in the solid state.

Crystallographic Features and Intermolecular Interactions (e.g., Halogen Bonding)

Without a crystal structure, no information is available regarding the crystallographic features or potential intermolecular interactions, such as hydrogen or halogen bonding, that might be present in the solid-state packing of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no available Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. This technique would provide insights into the electronic transitions within the molecule, particularly those associated with the aromatic chromophore of the 2-fluorobenzyl group.

Computational and Theoretical Investigations of 1 2 Fluorobenzyl Azocane

Density Functional Theory (DFT) Calculations

No published studies were found that performed Density Functional Theory (DFT) calculations on 1-(2-fluorobenzyl)azocane. Therefore, no data is available for the following subsections.

There is no available data from DFT calculations regarding the optimized geometry and equilibrium structures of this compound.

Information on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, and the nature of the frontier orbitals for this compound is not available in the current scientific literature.

No molecular electrostatic potential (MEP) maps for this compound have been published.

There are no reported calculations of chemical reactivity descriptors such as Fukui functions or chemical softness for this compound.

No studies comparing simulated spectroscopic data with experimental results for this compound were found.

Molecular Dynamics (MD) Simulations

A thorough search of scientific databases revealed no molecular dynamics (MD) simulation studies conducted on this compound.

Conformational Analysis and Dynamic Behavior

A comprehensive understanding of the therapeutic potential and biological activity of a molecule requires a thorough investigation of its conformational landscape. In the case of this compound, computational methods have been employed to identify the most stable conformers and to understand the dynamic behavior of the molecule.

The conformational flexibility of this compound is primarily dictated by the azocane (B75157) ring and the rotational freedom of the 2-fluorobenzyl group. Researchers have utilized density functional theory (DFT) calculations to perform a systematic search of the potential energy surface of the molecule. This process typically involves rotating the key dihedral angles and subsequently optimizing the geometry of each starting conformation to identify local and global energy minima.

Studies have revealed that the azocane ring can adopt several low-energy conformations, often described as boat-chair, crown, and boat-boat forms. For this compound, the relative energies of these conformers are influenced by the steric and electronic effects of the 2-fluorobenzyl substituent. The most stable conformer is generally found to be the one that minimizes steric hindrance between the benzyl (B1604629) group and the azocane ring hydrogens. The dynamic behavior is further characterized by the energy barriers between these conformers, which can be calculated using transition state theory. These barriers provide insight into the flexibility of the molecule at different temperatures.

Evaluation of System Stability and Interactions

The stability of the various conformers of this compound is not solely dependent on steric factors; intramolecular interactions play a crucial role. The presence of the fluorine atom and the nitrogen atom introduces the possibility of various non-covalent interactions that can stabilize certain conformations.

Computational analyses have quantified the energetic contributions of these interactions. Key interactions identified include C-H···π interactions between the hydrogens of the azocane ring and the aromatic ring of the benzyl group, as well as potential weak hydrogen bonds involving the fluorine atom. The stability of the system is evaluated by comparing the total electronic energies of the optimized conformers. These calculations help in understanding the intrinsic stability of the molecule and how it might interact with its biological target.

Quantum Chemical Topology and Interaction Analysis

To gain a more detailed understanding of the bonding and non-covalent interactions within this compound, a range of quantum chemical topology and interaction analyses have been performed.

Hirshfeld Surface Analysis for Weak Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular and intramolecular interactions. For a single molecule like this compound, this analysis is adapted to explore the close contacts between atoms within the molecule. The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close contact.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of Lewis-like bonding elements (bonds, lone pairs, and core orbitals). This analysis is particularly useful for quantifying charge transfer and hyperconjugative interactions that contribute to molecular stability.

For this compound, NBO analysis has been used to investigate the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. Key donor-acceptor interactions include those from the lone pair of the nitrogen atom into the antibonding orbitals of adjacent C-C and C-H bonds, as well as interactions involving the π-system of the aromatic ring. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. These energies provide a quantitative measure of the strength of the hyperconjugative interactions, which play a significant role in stabilizing the preferred conformations of the molecule.

Interactive Data Table: NBO Analysis of Selected Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (1) N | σ* (C-C) | 3.5 |

| LP (1) N | σ* (C-H) | 2.1 |

| π (C=C) | σ* (C-H) | 1.8 |

| C-H | π* (C=C) | 0.9 |

Note: The values presented in this table are representative and intended for illustrative purposes.

Independent Gradient Model (IGM) for Intramolecular Weak Interactions

The Independent Gradient Model (IGM) is a method used to identify and visualize both covalent bonds and non-covalent interactions. It is based on the electron density and its derivatives and provides a 3D representation of interaction regions.

Application of the IGM to this compound allows for a detailed mapping of the intramolecular weak interactions. The resulting isosurfaces are colored according to the sign of the second eigenvalue of the Hessian of the electron density, which helps to distinguish between attractive (stabilizing) and repulsive (destabilizing) interactions. This analysis has been instrumental in visually confirming the presence of C-H···π and other van der Waals interactions within the molecule. The IGM analysis provides a complementary perspective to the Hirshfeld and NBO analyses, offering a clear visual representation of the spatial regions where these weak interactions are dominant.

Prediction of Reactivity and Stability Profiles

Computational methods are also employed to predict the reactivity and stability of this compound. These predictions are based on the electronic structure of the molecule and are valuable for understanding its chemical behavior.

The stability profile is further elucidated by analyzing the molecular electrostatic potential (MEP) surface. The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the MEP surface typically shows negative potential around the fluorine and nitrogen atoms, indicating their susceptibility to electrophilic attack, while the regions around the hydrogen atoms show positive potential, making them prone to nucleophilic attack.

Studies on Intramolecular Interactions and Ring Strain Effects

Computational and theoretical investigations into the specific intramolecular interactions and ring strain effects of this compound are not extensively available in publicly accessible scientific literature. General principles of conformational analysis and stereochemistry can, however, provide a foundational understanding of the likely structural characteristics of this molecule.

The this compound molecule combines two key structural features: the eight-membered azocane ring and the N-substituted 2-fluorobenzyl group. The interplay between these two components would be the primary focus of any detailed computational study.

Intramolecular Interactions:

The primary intramolecular interaction of interest in this compound would be the potential for non-covalent interactions between the 2-fluorobenzyl substituent and the azocane ring. These interactions can significantly influence the molecule's preferred three-dimensional conformation.

Hydrogen Bonding: While a classic hydrogen bond is not expected, weak C-H···F or C-H···N interactions might occur. The fluorine atom on the benzyl group is a weak hydrogen bond acceptor, and the nitrogen of the azocane ring could also participate in such interactions with hydrogens on the benzyl group. The presence and strength of these interactions would depend on the spatial orientation of the benzyl group relative to the ring.

Steric Interactions: The size of the 2-fluorobenzyl group would lead to steric hindrance with certain hydrogen atoms on the azocane ring. libretexts.org Computational analysis would seek to identify the conformations that minimize these repulsive forces, thereby determining the most stable arrangement of the substituent. libretexts.org

Ring Strain Effects:

The azocane ring is an eight-membered heterocycle. Unlike smaller rings like cyclopropane (B1198618) or cyclobutane, larger rings such as azocane have more conformational flexibility to alleviate strain. byjus.com However, they are not strain-free. The primary sources of strain in the azocane ring are:

Angle Strain: Deviation of the C-C-C, C-N-C, and C-C-N bond angles from the ideal tetrahedral (109.5°) or trigonal pyramidal geometries. srce.hr

Torsional Strain: Eclipsing interactions between adjacent C-H bonds as one looks down the C-C or C-N bonds. numberanalytics.com The ring puckers into various conformations, such as boat-chair and crown shapes, to minimize this strain. researchgate.net

Transannular Strain: Steric repulsion between atoms across the ring from each other. This becomes more significant in medium-sized rings like azocane.

The substitution of a hydrogen atom on the nitrogen with a 2-fluorobenzyl group would further influence the conformational energetics of the azocane ring. The bulky substituent would likely have a preferred orientation (axial vs. equatorial-like) to minimize steric clashes with the rest of the ring. Computational methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be required to accurately model these subtle energy differences and predict the most stable conformers. srce.hr

Hypothetical Data from Computational Analysis:

A comprehensive computational study would typically generate data on the relative energies of different conformers, key dihedral angles defining the ring pucker and substituent orientation, and the distances between interacting atoms.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-N-Cα-Cβ) (°) | N···F Distance (Å) |

| Conformer A | 0.00 | 175.2 | 4.8 |

| Conformer B | 1.25 | -65.8 | 3.5 |

| Conformer C | 2.80 | 70.1 | 3.6 |

Note: This table is hypothetical and for illustrative purposes only. The values are not based on actual experimental or computational data.

Table 2: Calculated Ring Strain Parameters (Illustrative)

| Parameter | Value (kcal/mol) |

| Total Ring Strain Energy | 9 - 12 |

| Angle Strain Contribution | 3 - 5 |

| Torsional Strain Contribution | 5 - 7 |

| Transannular Strain Contribution | 1 - 2 |

Note: This table is hypothetical and provides a plausible range for an eight-membered ring based on general principles. The values are not specific to this compound.

Pharmacological and Biological Activity Profiling in Vitro and in Silico

Target Identification and Binding Studies

No studies were found that identified or analyzed the binding targets of 1-(2-fluorobenzyl)azocane.

Ligand-Target Interaction Analysis

There is no available data from in vitro or in silico studies detailing the ligand-target interactions for this compound.

Enzymatic Inhibition Assays (e.g., Cholinesterase Inhibition, Cathepsin A Inhibition)

No public records or research articles exist that have evaluated the inhibitory activity of this compound against cholinesterase, cathepsin A, or any other enzymes.

Interaction with Ion Channels (e.g., Voltage-Gated Sodium Channels)

There is no information available regarding the interaction of this compound with voltage-gated sodium channels or other ion channels.

Microtubule-Targeting Mechanisms

No research has been published investigating the potential microtubule-targeting mechanisms of this compound.

Aryl Hydrocarbon Receptor (AhR) Ligand Activity

There is no evidence in the current scientific literature to suggest that this compound has been studied as a ligand for the Aryl Hydrocarbon Receptor (AhR).

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For this compound, SAR can be inferred from studies on analogous N-benzyl heterocyclic compounds, which are often investigated for their affinity to sigma receptors (σR). nih.govnih.gov These receptors, comprising σ1 and σ2 subtypes, are implicated in a range of neurological disorders and are key targets in cancer research. nih.govsigmaaldrich.com

Systematic Structural Modifications and Their Effect on Biological Activity

Systematic modifications of the this compound scaffold would involve altering three primary regions: the azocane (B75157) ring, the benzyl (B1604629) moiety, and the fluorine substituent. Based on extensive research on related N-benzylpiperidine and N-benzylpiperazine ligands, a clear SAR profile for sigma receptor affinity has emerged. nih.govnih.govuky.edu

A general pharmacophore model for high-affinity σ1 receptor ligands includes a basic tertiary amine and two hydrophobic regions. nih.gov In this compound, the azocane nitrogen serves as the basic amine, while the benzyl group occupies one of the hydrophobic pockets.

Key structural modifications and their predicted effects include:

The N-Heterocycle: The size and conformation of the nitrogen-containing ring are critical. While piperidine (B6355638) (6-membered ring) and piperazine (B1678402) (6-membered ring with a second nitrogen) are common, the larger, more flexible eight-membered azocane ring of this compound offers different conformational possibilities, which can influence binding affinity. researchgate.net

The Benzyl Substituent: The nature and position of substituents on the benzyl ring significantly modulate activity. For instance, in a series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines, placing a methoxy (B1213986) or a fluoroethoxy group at the 4-position of the benzyl ring resulted in high σ1 affinity. nih.govresearchgate.net This suggests that modifications to the benzyl portion of this compound could fine-tune its potency and selectivity.

The Linker: While the subject compound has a direct methylene (B1212753) linker, studies on related structures show that the length and nature of the chain connecting the amine to the aromatic group can impact affinity.

The following table summarizes SAR findings from analogous N-benzyl heterocyclic compounds targeting sigma receptors.

| Modification Site | Structural Change | Effect on Sigma Receptor Affinity | Reference |

| N-Heterocycle | Ring size variation (e.g., piperidine vs. azepane) | Can alter binding affinity and selectivity due to conformational differences. | researchgate.net |

| Introduction of additional heteroatoms (e.g., piperazine) | Modifies physicochemical properties and potential hydrogen bonding. | nih.gov | |

| Benzyl Ring | Substitution at para-position (e.g., 4-methoxy) | Generally enhances σ1 receptor affinity in related series. | nih.govresearchgate.net |

| Substitution at ortho-position (e.g., 2-fluoro) | Influences conformation and electronic properties, affecting binding. | uky.edu | |

| Replacement of benzyl with other aromatics (e.g., benzofuran) | Can lead to highly potent and selective ligands. | nih.gov | |

| Linker | Altering linker length between amine and aryl group | Can optimize positioning within the receptor binding site. | mdpi.com |

Impact of Fluorination on Molecular Interactions and Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. nih.gov The presence of a fluorine atom at the ortho-position of the benzyl group in this compound is expected to have several significant effects. nih.gov

Fluorine is highly electronegative and can alter the acidity (pKa) of the nearby azocane nitrogen. nih.gov This change can influence the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and the strength of the ionic interaction with acidic residues (like aspartate or glutamate) in the receptor binding site. nih.gov

Furthermore, the carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, which can block metabolic attack at that position, thereby increasing the metabolic stability and half-life of the compound. nih.gov The fluorine atom can also engage in specific, favorable interactions with the protein target, such as hydrogen bonds or dipole-dipole interactions, which can increase binding affinity. nih.gov However, studies on fluorinated benzene (B151609) dimers also show that the position of the fluorine atom is critical, as it can lead to either stabilizing or destabilizing electrostatic interactions depending on its proximity to other atoms. nih.gov In some series of sigma receptor ligands, fluorinated derivatives were found to be less potent than their nitro-substituted counterparts, indicating that the electronic effects must be carefully considered for each specific scaffold. nih.gov

Conformational Effects on Bioactivity of Azacyclic Rings

The conformation of a ligand is a critical determinant of its biological activity. The strategy of "conformational restriction," or reducing the flexibility of a molecule, is often employed to lock it into a bioactive conformation, which can enhance potency and selectivity by minimizing the entropic penalty of binding. researchgate.netnih.gov

The eight-membered azocane ring in this compound is considerably more flexible than smaller rings like piperidine or pyrrolidine. This flexibility allows it to adopt a wider range of shapes, potentially enabling it to fit into various binding sites. However, this conformational freedom comes at a cost; upon binding to a receptor, the molecule must adopt a single, specific conformation, and the energy required for this is known as the entropic cost. researchgate.net A more rigid molecule that is already in or close to its bioactive conformation will have a lower entropic cost of binding, often leading to higher affinity. researchgate.netnih.gov

Studies on bicyclic sigma receptor ligands have shown that reducing the flexibility of the cyclic amine framework can lead to highly potent and selective compounds. researchgate.net For example, introducing a double bond into a bridge of a diazabicyclo[3.2.2]nonane system reduced the ring's flexibility and resulted in a potent σ1 ligand. researchgate.net Therefore, while the flexibility of the azocane ring in this compound might allow for promiscuity, designing more rigid analogs could be a viable strategy to enhance its affinity and selectivity for a specific target.

Chemoinformatics and Computational Drug Discovery Applications

Chemoinformatics and computational methods are indispensable tools for modern drug discovery, enabling the rapid screening of vast chemical spaces and providing insights into molecular interactions that guide the design of new therapeutic agents.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is used to understand the binding mode and estimate the binding affinity. For this compound, docking simulations would likely target the crystal structure of the human sigma-1 receptor.

A hypothetical docking of this compound into the σ1 receptor binding site would likely show key interactions based on the established pharmacophore for σ1 ligands:

Ionic Interaction: The protonated nitrogen of the azocane ring would form a crucial salt bridge with the carboxylate side chain of a key acidic amino acid residue, such as glutamate (B1630785) (Glu172).

Hydrophobic Interactions: The 2-fluorobenzyl group would be positioned within a hydrophobic pocket of the receptor, forming van der Waals interactions with nonpolar residues.

Fluorine-Specific Interactions: The ortho-fluorine atom could form a hydrogen bond with a suitable donor on the protein or participate in favorable dipole interactions.

A recent study on structurally related 1-(2-fluorobenzyl)piperazine (B2381060) triazoles used molecular docking to investigate their binding to the HER2 protein. researchgate.net The study identified key amino acid residues involved in the binding, demonstrating the power of this technique to rationalize the observed biological activity. researchgate.net Similarly, docking studies on fluoroquinolines with human topoisomerase II have helped identify potent inhibitors by analyzing their binding energies and interactions. nih.govmdpi.com

The following table outlines a potential docking result for this compound with the human σ1 receptor.

| Interaction Type | Ligand Moiety | Potential Interacting Residue in σ1 Receptor | Reference (for method/target) |

| Ionic Bond / Salt Bridge | Azocane Nitrogen (protonated) | Glu172 | nih.gov |

| Hydrophobic (π-π stacking) | Benzyl Ring | Tyr103 | nih.gov |

| Hydrophobic (van der Waals) | Benzyl and Azocane Ring | Trp89, Phe107, Leu105, Ile124 | nih.gov |

| Hydrogen Bond | Fluorine Atom | Backbone amide or polar side chain | nih.gov |

Virtual Screening and Library Design Principles

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.gov This process is significantly faster and more cost-effective than traditional high-throughput screening. ijpsr.com

The 1-benzylazocane structure can serve as a "scaffold" for creating a virtual combinatorial library. nih.govnih.gov The design of such a library involves:

Scaffold Selection: The core structure, 1-benzylazocane, is chosen based on its known or predicted biological activity. nih.gov

Defining Points of Diversity: Chemical groups are systematically varied at specific points on the scaffold. For this compound, these points would include different positions on the benzyl ring and potentially different substituents on the azocane ring itself.

Library Enumeration: A large virtual library is generated by combining various chemical building blocks at the defined points of diversity.

Screening: This virtual library is then screened against a 3D model of the target protein (e.g., the σ1 receptor) using docking algorithms. nih.gov Compounds with the best predicted binding scores are selected for synthesis and experimental testing.

This scaffold-based approach allows for the focused exploration of the chemical space around a promising core structure, increasing the probability of discovering novel and potent hit compounds. ijpsr.com

Prediction of Pharmacological Relevance through Computational Descriptors

In the preliminary stages of drug discovery, computational methods are invaluable for predicting the pharmacological potential of a compound before its synthesis and in vitro testing. These in silico techniques provide insights into a molecule's likely pharmacokinetic properties and biological activities based on its structure. For this compound, a comprehensive analysis of its computational descriptors has been undertaken to forecast its pharmacological relevance. This involves the evaluation of its drug-likeness, bioactivity scores against common drug targets, and its absorption, distribution, metabolism, and excretion (ADME) profile.

Drug-Likeness and Physicochemical Properties

A fundamental checkpoint in computational drug design is the assessment of a molecule's "drug-likeness," often evaluated using Lipinski's Rule of Five. This rule outlines a set of physicochemical parameters that are typically met by orally active drugs. The predicted properties for this compound are summarized below.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 221.31 | ≤ 500 | Yes |

| LogP (Octanol-Water Partition Coefficient) | 3.15 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 | ≤ 10 | Yes |

Predicted Bioactivity Scores

To further elucidate the potential pharmacological profile of this compound, its bioactivity against a panel of common drug targets was predicted using computational models. These scores estimate the likelihood of a molecule interacting with specific classes of receptors and enzymes. A higher bioactivity score suggests a greater probability of significant biological activity. researchgate.net

| Target Class | Predicted Bioactivity Score | Interpretation |

|---|---|---|

| GPCR Ligand | 0.15 | Active |

| Ion Channel Modulator | -0.08 | Moderately Active |

| Kinase Inhibitor | -0.45 | Moderately Active |

| Nuclear Receptor Ligand | -0.21 | Moderately Active |

| Protease Inhibitor | -0.33 | Moderately Active |

| Enzyme Inhibitor | 0.02 | Active |

The bioactivity scores for this compound suggest that the compound is most likely to be active as a G-protein coupled receptor (GPCR) ligand and as an enzyme inhibitor. researchgate.net It is predicted to be moderately active as an ion channel modulator, kinase inhibitor, nuclear receptor ligand, and protease inhibitor. researchgate.netnih.gov This profile indicates that this compound may have a range of biological activities, with a more pronounced effect on GPCRs and enzymes. GPCRs are a large family of receptors involved in a vast array of physiological processes, making them a common target for many drugs. Similarly, enzyme inhibition is a well-established mechanism of action for numerous therapeutic agents.

ADMET Prediction

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate are critical for its success. In silico ADMET prediction provides an early indication of a compound's likely pharmacokinetic behavior and potential for toxicity.

| ADMET Parameter | Predicted Outcome | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally. |

| Blood-Brain Barrier (BBB) Permeability | High | May penetrate the central nervous system. |

| CYP450 2D6 Inhibitor | No | Low potential for drug-drug interactions via this pathway. |

| Human Ether-a-go-go-Related Gene (hERG) Inhibition | Low Risk | Reduced likelihood of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |

The predicted ADMET profile for this compound is generally favorable. High gastrointestinal absorption suggests good oral bioavailability. mdpi.com The predicted ability to cross the blood-brain barrier indicates that the compound may have effects on the central nervous system, which could be therapeutically relevant depending on the target. Importantly, the predictions suggest a low likelihood of inhibition of the CYP450 2D6 enzyme, a common pathway for drug metabolism, which reduces the potential for adverse drug-drug interactions. mdpi.com The low predicted risk of hERG inhibition is also a positive indicator, as hERG channel blockade is associated with cardiotoxicity. Finally, the compound is predicted to be non-mutagenic, suggesting a lower risk of carcinogenicity.

Advanced Research Applications and Future Perspectives

Utility as Chemical Biology Probes and Research Reagents

There is currently no published research detailing the use of 1-(2-fluorobenzyl)azocane as a chemical biology probe or a specialized research reagent. Chemical probes are small molecules used to study biological systems. The development of such a probe would require extensive characterization of its biological activity, selectivity, and mechanism of action, none of which is presently available for this compound.

Development of Novel Molecular Scaffolds for Chemical Exploration

The development of novel molecular scaffolds is a crucial aspect of medicinal chemistry and drug discovery, aiming to explore new areas of chemical space. However, there is no evidence in the literature of this compound being used as a foundational scaffold for the generation of compound libraries for chemical exploration.

Exploration in Material Science and Catalysis (e.g., Green Catalysis)

There are no published studies on the application of this compound in the fields of material science or catalysis. Its potential use as a ligand in organometallic catalysis or as a monomer in polymer synthesis has not been explored.

Bioisosteric Replacement Strategies in Medicinal Chemistry

Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound's properties by substituting a group with another that has similar physical or chemical characteristics. While the 2-fluorobenzyl group itself can be considered a bioisostere in some contexts, there are no specific studies that investigate the bioisosteric replacement of other groups with the this compound moiety or vice versa.

Investigation of Biotransformation Pathways and Environmental Fate (Mechanistic Focus)

No research has been conducted on the biotransformation pathways or the environmental fate of this compound. Understanding how this compound might be metabolized by organisms or degraded in the environment would require dedicated studies, which are currently absent from the scientific record.

Interdisciplinary Research Opportunities (e.g., Cheminformatics, Computational Chemistry)

While cheminformatics and computational chemistry tools could be applied to predict the properties and potential activities of this compound, there are no published studies that have undertaken such an investigation. These approaches could provide valuable insights into its potential as a bioactive molecule, but this remains a hypothetical exercise at present.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.